molecular formula C11H16O2S B1615350 {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene CAS No. 6304-94-5

{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene

Cat. No.: B1615350
CAS No.: 6304-94-5
M. Wt: 212.31 g/mol
InChI Key: UIOLSVUCZJRSOQ-UHFFFAOYSA-N
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Description

{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene (C₁₁H₁₆O₂S) is a sulfur-containing aromatic compound featuring a benzene ring substituted with a methylthio group linked to a 2,2-dimethoxyethyl chain. This structure combines the aromatic stability of benzene with the electron-rich thioether moiety and polar dimethoxy groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,2-dimethoxyethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-12-11(13-2)9-14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOLSVUCZJRSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978958
Record name {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6304-94-5
Record name NSC43153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with 2,2-dimethoxyethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Sodium hydroxide, various nucleophiles, aqueous or organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing catalytic processes. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with specific enzymes and receptors.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three key analogs (Table 1):

Compound Name Molecular Formula CAS No. Molecular Weight Key Substituents
{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene C₁₁H₁₆O₂S - 212.31 Benzene-CH₂-S-CH₂-C(OCH₃)₂
[(2,2-Dimethoxyethyl)sulfanyl]benzene C₁₀H₁₄O₂S 99172-76-6 198.28 Benzene-S-CH₂-C(OCH₃)₂ (no methyl spacer)
1-Chloro-4-{[(2,2-dimethoxyethyl)sulfanyl]methyl}benzene C₁₁H₁₅ClO₂S 1596881-04-7 246.75 Chlorobenzene-CH₂-S-CH₂-C(OCH₃)₂
1-Methoxy-4-({[(4-methoxyphenyl)sulfanyl]methyl}sulfanyl)benzene C₂₁H₂₀O₂S₂ - 368.50 Dual sulfanyl groups; methoxy substituents

Key Observations :

  • Polarity : The chloro-substituted analog exhibits higher molecular weight and polarity due to the electronegative chlorine atom, which may enhance solubility in polar solvents.
  • Symmetry: The dual sulfanyl/methoxy compound forms a propeller-like structure stabilized by C–H···π interactions, a feature absent in the simpler monosubstituted analogs.

Spectroscopic Comparisons

NMR Data :

  • Dimethoxyethyl Protons : In purpurinimide derivatives (e.g., 3-(2,2-dimethoxyethyl)-3-devinyl-purpurinimides), the dimethoxyethyl protons resonate as singlets at δ 3.46–3.47 . Similar shifts are expected for the target compound.
  • Methylthio Group : The CH₂-S protons in benzyl thioethers typically appear at δ 2.5–3.0, influenced by neighboring electron-withdrawing/donating groups.

UV-Vis Spectroscopy :

  • Thioether-containing aromatics like the target compound often exhibit absorption bands near 250–280 nm due to π→π* transitions. Chloro-substitution (as in ) may cause a redshift.

Physicochemical Properties

  • Lipophilicity : The methyl spacer in the target compound increases hydrophobicity compared to [(2,2-Dimethoxyethyl)sulfanyl]benzene .
  • Thermal Stability : Dimethoxy groups may enhance thermal stability via intramolecular hydrogen bonding, as seen in related sulfonamides .

Research Implications

  • Material Science : Propeller-shaped analogs demonstrate structural versatility for crystal engineering.

Biological Activity

The compound {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene, also known as 1-(2,2-dimethoxyethyl)-3-methylbenzene, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C11H16O2S
  • Molecular Weight : 216.31 g/mol

The compound features a benzene ring substituted with a sulfanyl group and a dimethoxyethyl side chain. The presence of these functional groups is believed to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The electron-donating effects of the dimethoxyethyl and methyl groups enhance the reactivity of the benzene ring, facilitating electrophilic substitution reactions. This characteristic may enable the compound to modulate the activity of enzymes and receptors, leading to various physiological effects.

Cytotoxic Effects

Studies have demonstrated that certain benzene derivatives possess cytotoxic properties against cancer cell lines. For example, compounds with similar structures have been evaluated for their cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines using MTT assays . The findings indicate that structural modifications can significantly influence cytotoxic activity.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effects of various benzene sulfonamide derivatives. While not directly involving this compound, the results indicated that related compounds could effectively reduce perfusion pressure and coronary resistance in isolated rat heart models . This suggests potential cardiovascular implications worth exploring further.
  • Cytotoxicity in Cancer Research : In vitro studies on structurally related compounds revealed moderate cytotoxic activity against specific cancer cell lines (e.g., IC50 values around 86 μM). These findings underscore the need for further investigation into the anticancer potential of this compound .
  • Pharmacokinetic Studies : Theoretical pharmacokinetic parameters for related compounds were assessed using computational models such as ADMET analysis. These studies provide insights into absorption, distribution, metabolism, excretion (ADME), and toxicity profiles that could be extrapolated to this compound .

Data Summary Table

Biological Activity Findings References
AntibacterialEffective against S. aureus and P. aeruginosa in related compounds
CytotoxicityModerate activity against WRL-68 (IC50 = 86 μM)
Cardiovascular EffectsReduced perfusion pressure observed in sulfonamide derivatives
PharmacokineticsTheoretical models suggest favorable ADME profiles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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